molecular formula C7H9NO2S B14593201 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine CAS No. 61362-50-3

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine

Cat. No.: B14593201
CAS No.: 61362-50-3
M. Wt: 171.22 g/mol
InChI Key: VWZODQGCLVRPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine is an organic compound with the chemical formula C8H11NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of ethanesulfinyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfinyl group is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethanesulfinyl)aniline
  • 2-(Ethanesulfinyl)ethan-1-amine
  • 2-(Ethanesulfinyl)ethan-1-amine hydrochloride

Uniqueness

2-(Ethanesulfinyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

61362-50-3

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-ethylsulfinyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NO2S/c1-2-11(10)7-5-3-4-6-8(7)9/h3-6H,2H2,1H3

InChI Key

VWZODQGCLVRPPR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=CC=[N+]1[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.